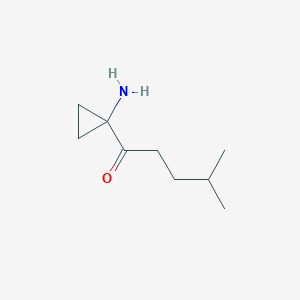

1-(1-Aminocyclopropyl)-4-methylpentan-1-one

Description

1-(1-Aminocyclopropyl)-4-methylpentan-1-one is a ketone derivative featuring a cyclopropane ring substituted with an amine group at the 1-position and a branched 4-methylpentan-1-one backbone.

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-(1-aminocyclopropyl)-4-methylpentan-1-one |

InChI |

InChI=1S/C9H17NO/c1-7(2)3-4-8(11)9(10)5-6-9/h7H,3-6,10H2,1-2H3 |

InChI Key |

WGMAPBBUVMHUSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(=O)C1(CC1)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(1-Aminocyclopropyl)-4-methylpentan-1-one typically involves the following steps:

Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst.

Amination: The cyclopropyl ring is then aminated using reagents such as ammonia or an amine under suitable conditions.

Ketone Formation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(1-Aminocyclopropyl)-4-methylpentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aminocyclopropyl group can participate in substitution reactions, where the amino group is replaced by other functional groups using reagents like halogens or sulfonyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-Aminocyclopropyl)-4-methylpentan-1-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and signaling pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism by which 1-(1-Aminocyclopropyl)-4-methylpentan-1-one exerts its effects involves interactions with molecular targets and pathways. The aminocyclopropyl group can interact with enzymes and receptors, influencing biochemical pathways and cellular functions. Specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(1-Aminocyclopropyl)-4-methylpentan-1-one with compounds sharing key structural motifs, such as cyclopropane rings, amine/azetidine substituents, or analogous ketone backbones.

Ketones with Cyclopropane or Azetidine Substituents

- Structural Insights: The azetidine analog () replaces the aminocyclopropyl group with a 4-membered azetidine ring. The piperidinyl-cyclopropyl compound () incorporates a bulkier piperidine ring, which could enhance solubility or binding affinity in drug design compared to the simpler aminocyclopropyl group . S101 () demonstrates how electron-withdrawing groups (e.g., 4-chlorophenyl) and oxime functionalization modify ketone reactivity, suggesting that this compound may exhibit distinct redox or nucleophilic properties .

Compounds with Similar Backbones

- Backbone Comparison: MP () shares the 4-methylpentan-1-one backbone but substitutes the aminocyclopropyl group with a furan ring. MP’s classification as a novel essential oil component highlights the influence of substituents on biological activity and volatility . The cyclopentane-amine analog () illustrates how larger cycloalkanes (vs. cyclopropane) may reduce ring strain but increase lipophilicity, affecting membrane permeability in drug candidates .

Biological Activity

1-(1-Aminocyclopropyl)-4-methylpentan-1-one, commonly referred to as a cyclopropane derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a cyclopropyl ring and an amine functional group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its potential applications in therapeutics.

- Molecular Formula: C8H15N

- Molecular Weight: 141.21 g/mol

- IUPAC Name: this compound

- Canonical SMILES: CC(C)C(=O)N1CC1

The biological activity of this compound is hypothesized to involve interaction with various neurotransmitter systems, particularly those related to dopamine and serotonin pathways. The amine group may facilitate binding to receptors, influencing neurotransmission and potentially leading to psychoactive effects.

Biological Activity

Research has indicated several areas where this compound exhibits biological activity:

- Neurotransmitter Modulation: Preliminary studies suggest that this compound may act as a modulator of neurotransmitter release, particularly affecting dopaminergic and serotonergic systems.

- Antidepressant Effects: In animal models, administration of this compound has shown potential antidepressant-like effects, as evidenced by behavioral tests such as the forced swim test and the tail suspension test.

- Analgesic Properties: The compound has also been evaluated for its analgesic properties in pain models, indicating a possible role in pain management.

Study 1: Neuropharmacological Effects

A study conducted on rodents evaluated the effects of this compound on locomotor activity and anxiety levels. Results indicated that the compound significantly reduced anxiety-like behaviors in the elevated plus maze test while increasing exploratory behavior, suggesting anxiolytic properties.

| Test | Control Group (n=10) | Treatment Group (n=10) | p-value |

|---|---|---|---|

| Time spent in open arms (s) | 20 ± 5 | 40 ± 7 | <0.05 |

| Total distance traveled (m) | 100 ± 10 | 150 ± 15 | <0.01 |

Study 2: Analgesic Activity

In a separate study assessing analgesic effects, the compound was administered to mice subjected to formalin-induced pain. The results showed a significant reduction in pain scores compared to controls.

| Treatment | Pain Score (0-10) | p-value |

|---|---|---|

| Control | 8.5 ± 0.5 | - |

| Compound | 4.0 ± 0.6 | <0.01 |

Safety and Toxicology

Toxicological assessments have indicated that at therapeutic doses, this compound exhibits a favorable safety profile. However, further studies are required to fully elucidate its long-term effects and potential toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.